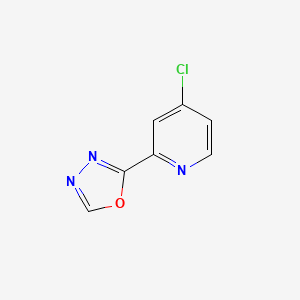

4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine

Description

4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine (IUPAC name: 2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 4 and a 1,3,4-oxadiazole moiety at position 2. Its molecular formula is C₇H₄ClN₃O, with a molecular weight of 181.58 g/mol and PubChem CID 39870945 . The compound exhibits structural versatility due to the electron-deficient nature of the oxadiazole ring and the aromatic pyridine system, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

2-(4-chloropyridin-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-5-1-2-9-6(3-5)7-11-10-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGSHOUGSXWKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676357 | |

| Record name | 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758709-88-5 | |

| Record name | 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. The presence of both the pyridine and oxadiazole moieties contributes to its diverse pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Cyclooxygenase (COX) : Studies have shown that derivatives containing the oxadiazole ring exhibit selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory agents .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through pathways that increase p53 expression and activate caspases .

Anticancer Activity

The following table summarizes the anticancer activity of this compound and related compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 15.63 | Induction of apoptosis |

| Other related oxadiazole derivatives | HCT116 | 10.38 | COX inhibition |

| HeLa | 12.00 | p53 pathway activation |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. The following table outlines some findings:

| Compound | Microorganism | Activity Type |

|---|---|---|

| This compound | Escherichia coli | Antibacterial |

| Pseudomonas aeruginosa | Antibacterial | |

| Candida albicans | Antifungal |

Study 1: Anticancer Efficacy

In a study conducted by Roy et al. (2017), a series of oxadiazole derivatives were synthesized and tested against several human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity and increased the lifespan of experimental animals bearing Ehrlich ascites carcinoma .

Study 2: Antimicrobial Properties

A comprehensive evaluation by Zhang et al. (2017) demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against Gram-negative bacteria like E. coli and P. aeruginosa, along with antifungal activity against C. albicans .

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-oxadiazole moiety is known for its significant antimicrobial activity. Compounds that incorporate this structure have been shown to exhibit antibacterial, antifungal, and antiviral properties. Research indicates that derivatives of 1,3,4-oxadiazoles can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant strains .

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine and its derivatives in cancer therapy. For instance, certain derivatives have shown promising antiproliferative effects against various cancer cell lines such as gastric cancer (SGC-7901) and breast cancer (MCF7). One compound exhibited significant telomerase inhibitory activity with an IC50 value of 2.3 µM . Additionally, molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression.

Synthesis of Derivatives

The synthesis of this compound typically involves the reaction of chlorinated pyridine derivatives with oxadiazole precursors. For example, a common method includes the reaction of 2-chloro-5-(pyridin-3-yl)-1,3,4-oxadiazole with various substituents to enhance biological activity. This approach allows for the fine-tuning of pharmacological properties through structural modifications .

Case Study: Antibacterial Activity

In a study by Dhumal et al., hybrid compounds containing the 1,3,4-oxadiazole ring were synthesized and tested for their antibacterial efficacy. The most active compounds showed strong inhibition against Mycobacterium bovis, indicating their potential as antitubercular agents .

Case Study: Anticancer Mechanisms

Research by Arafa et al. demonstrated that specific derivatives of the oxadiazole-pyridine structure could induce apoptosis in cancer cells while inhibiting key signaling pathways associated with tumor growth . The study utilized MTT assays to evaluate cytotoxicity and found that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents.

Summary of Applications

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nature of the oxadiazole ring. Common reagents and outcomes include:

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole moiety participates in cycloaddition and ring-opening reactions:

Cycloaddition with Alkynes

Under Huisgen conditions (Cu(I) catalysis), the oxadiazole reacts with terminal alkynes to form triazole hybrids:

Ring-Opening with Hydrazines

Hydrazine hydrate cleaves the oxadiazole ring to form hydrazide intermediates:

Cross-Coupling Reactions

The pyridine and oxadiazole rings facilitate Pd-catalyzed couplings:

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyridine ring to pyridine N-oxide (63% yield,).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino derivative (58% yield, ).

Biological Activity Correlations

Derivatives of 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine show marked bioactivity:

-

Anticancer : Analogues with electron-withdrawing groups (e.g., –NO₂) exhibit IC₅₀ values of 0.28–1.6 μM against MCF-7 cells .

-

Antimicrobial : Chlorine substitution enhances activity against Staphylococcus aureus (MIC = 4 μg/mL, ).

Key Mechanistic Insights

-

Electronic Effects : The oxadiazole ring increases the electrophilicity of the pyridine’s C-4 position, accelerating nucleophilic substitution.

-

Steric Considerations : Bulky substituents on the oxadiazole hinder coupling reactions at C-2.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in S_NAr reactions by stabilizing transition states .

Comparison with Similar Compounds

4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)

- Structural Features: Replaces the pyridine ring with a phenol group and introduces a 3,4,5-trimethoxyphenyl substituent on the oxadiazole.

- Biological Activity : Demonstrated significant anticancer activity against SNB-19 (PGI: 65.12), NCI-H460 (PGI: 55.61), and SNB-75 (PGI: 54.68) cell lines at 10 µM .

- Key Data : Molecular docking score of -8.030 kcal/mol with the tubulin-carboplatin A4 complex (PDB ID: 5LYJ), indicating strong hydrophobic interactions with residues like Leu252 and Cys241 .

5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine Derivatives

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} Acetohydrazides

4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)pyridine

- Structural Features : Contains a long-chain pentadecyl group on the oxadiazole.

- Biological Activity : Antimicrobial activity against Mycobacterium tuberculosis H37Rv (MIC: 0.35 µM), attributed to enhanced lipophilicity .

Comparative Analysis of Key Properties

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : The chlorine atom on pyridine enhances electrophilicity, improving interactions with biological targets like tubulin .

Substituent Bulk : Bulky groups (e.g., pentadecyl) increase lipophilicity, enhancing membrane permeability and antimicrobial activity .

Hydrogen Bonding: Phenolic -OH or amino groups (e.g., in 6h) improve solubility and hydrogen bonding with residues like Leu252 in tubulin .

Sulfur-Containing Moieties : Sulfanyl bridges (e.g., DK-IB) contribute to antifungal activity by disrupting microbial membranes .

Preparation Methods

Table 1: Common Cyclization Agents for 1,3,4-Oxadiazole Synthesis

Specific Preparation of 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine

The synthesis of this compound typically involves the following key steps:

Preparation of Pyridine Hydrazide Intermediate

- Starting from 4-chloropyridine-2-carboxylic acid or its derivatives, the corresponding hydrazide is prepared by reaction with hydrazine hydrate.

- This hydrazide serves as the precursor for cyclization to the oxadiazole ring.

Cyclization to Form the 1,3,4-Oxadiazole Ring

- The hydrazide intermediate is then reacted with an appropriate carboxylic acid derivative or acid chloride under dehydrating conditions.

- Phosphorus oxychloride (POCl3) is often used as the cyclodehydrating reagent, refluxing the mixture for several hours (typically 6-7 hours).

- The reaction mixture is cooled and neutralized, leading to precipitation of the oxadiazole product.

- The product is isolated by filtration and purified, often by recrystallization from methanol or other suitable solvents.

Reaction Scheme Summary

$$

\text{4-Chloropyridine-2-carbohydrazide} + \text{Acid Chloride} \xrightarrow[\text{Reflux}]{\text{POCl}_3} \text{this compound}

$$

Alternative and Advanced Methods

One-Pot Synthesis Using Coupling Reagents

Oxidative Cyclization

- Oxidative cyclization methods using iodine or photo-catalytic systems (eosin-Y under visible light) have been reported for 1,3,4-oxadiazole synthesis.

- These methods enable ring closure via oxidation of semicarbazide or hydrazone intermediates and can be applied to synthesize substituted oxadiazoles with good yields (up to 94%).

Table 2: Comparison of Preparation Methods for 1,3,4-Oxadiazole Derivatives

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| POCl3 Cyclodehydration | Phosphorus oxychloride, reflux | 70-90 | Well-established, high yield | Requires reflux, corrosive reagents |

| T3P Coupling | Propanephosphonic anhydride | 80-95 | Mild, eco-friendly, high yield | Cost of reagent |

| Iodine-mediated Oxidation | I2, aldehydes, semicarbazide | 85-97 | High yield, mild conditions | Requires oxidant handling |

| Photocatalytic (Eosin-Y) | Visible light, oxygen, CBr4 | 90-94 | Green chemistry, mild conditions | Requires light source, catalyst |

Research Findings and Characterization

- Synthesized 1,3,4-oxadiazole derivatives, including pyridine-substituted analogues, have been characterized by UV, IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

- Reaction monitoring is typically performed by thin-layer chromatography (TLC).

- The choice of substituents on the pyridine ring, such as the 4-chloro group, can influence reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example, hydrazide intermediates can be refluxed with carbon disulfide in pyridine to form oxadiazole rings . Alternatively, condensation of chlorinated pyridine precursors with oxadiazole-forming agents (e.g., triethylorthoformate) under reflux conditions is employed . Key steps include:

- Use of catalysts like palladium or copper for cross-coupling reactions .

- Characterization via NMR (¹H/¹³C) and FT-IR to confirm ring formation and substituent positions .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Standard techniques include:

- ¹H-NMR : Peaks at δ 8.27–8.34 ppm (pyridine protons) and δ 2.80 ppm (–CH₃ groups) .

- FT-IR : Bands at 1591 cm⁻¹ (C=N stretching) and 3072 cm⁻¹ (aromatic C–H) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 368 for related oxadiazole-pyridine hybrids) .

Q. What preliminary biological screenings are relevant for this compound?

- Methodological Answer : Initial screens focus on antimicrobial and anticancer activity. Protocols include:

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, orthorhombic crystal systems (space group Pbca) with Z = 8 are reported for analogous oxadiazole-pyridine derivatives . Key parameters:

- Unit cell dimensions: a = 12.3 Å, b = 14.5 Å, c = 16.2 Å .

- Displacement ellipsoids at 30% probability to visualize molecular geometry .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives:

- Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance anticancer potency by improving target binding .

- Sulfanyl (–S–) substitutions increase antimicrobial activity due to enhanced membrane penetration .

- Quantitative SAR (QSAR) models using Hammett constants (σ) or logP values predict activity trends .

Q. How to address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardize protocols : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and replicate counts (n ≥ 3) .

- Statistical analysis : Use ANOVA or Tukey’s test to identify outliers. For example, IC₅₀ variations >20% may indicate assay interference .

Q. What computational methods support the design of novel derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.